molecular formula C22H20Cl2N2O3S B3943517 N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3943517
M. Wt: 463.4 g/mol
InChI Key: LCHRBSGTUBXJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBCO-PEG4-DSG, is a chemical compound that has gained significant attention in scientific research. It is a cross-linking reagent that is used to covalently link two molecules together. This compound has been used in various applications, including protein labeling, drug delivery, and biomaterials development.

Mechanism of Action

The mechanism of action of N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG involves the covalent bonding of two molecules. The DBCO group of the compound reacts with an azide group on the target molecule, forming a stable covalent bond. This reaction is highly specific and can be used to link molecules together with high efficiency.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG has minimal biochemical and physiological effects. It is a relatively inert compound that does not interact with biological systems. However, it is important to note that the covalent bonding of molecules using this compound can have significant effects on the function of the linked molecules.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG in lab experiments is its high specificity for covalent bonding. This allows for the efficient linking of molecules together, which can be useful in a variety of applications. However, the use of this compound can also have limitations, such as the potential for steric hindrance or interference with the function of the linked molecules.

Future Directions

There are several potential future directions for the use of N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG in scientific research. One area of interest is the development of new biomaterials that utilize this compound for cross-linking purposes. Additionally, there is potential for the use of this compound in the development of new drug delivery systems that utilize covalent bonding for targeted drug delivery. Finally, there is potential for the development of new imaging techniques that utilize N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG for protein labeling and detection.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamideG has been used in various scientific research applications. One of its primary uses is in protein labeling. This compound can be used to label proteins with fluorophores or other molecules, which can then be used for imaging or detection purposes. It has also been used in drug delivery applications, where it is used to covalently link drugs to targeting molecules, such as antibodies or peptides.

properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)25-22(27)15-26(14-17-11-12-19(23)20(24)13-17)30(28,29)18-8-3-2-4-9-18/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHRBSGTUBXJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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